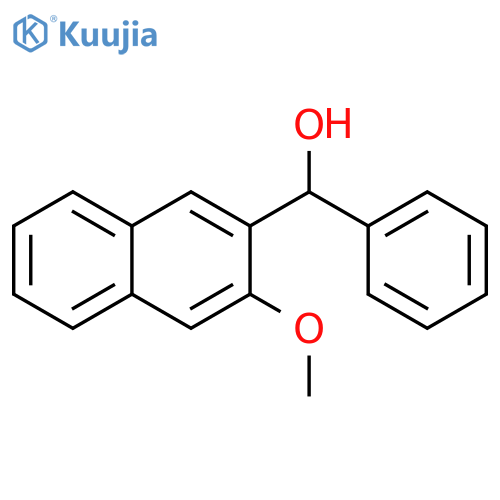Cas no 193217-17-3 ((3-Methoxynaphthalen-2-yl)(phenyl)methanol)

(3-Methoxynaphthalen-2-yl)(phenyl)methanol 化学的及び物理的性質
名前と識別子
-
- (3-Methoxynaphthalen-2-yl)(phenyl)methanol
- (3-methoxynaphthalen-2-yl)-phenylmethanol
- 193217-17-3
-
- インチ: InChI=1S/C18H16O2/c1-20-17-12-15-10-6-5-9-14(15)11-16(17)18(19)13-7-3-2-4-8-13/h2-12,18-19H,1H3
- InChIKey: GUSFJSSPHQHVPM-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)O
計算された属性
- せいみつぶんしりょう: 264.115029749g/mol
- どういたいしつりょう: 264.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 29.5Ų
(3-Methoxynaphthalen-2-yl)(phenyl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM139798-1g |
(3-methoxynaphthalen-2-yl)(phenyl)methanol |
193217-17-3 | 95% | 1g |
$549 | 2021-08-05 | |
| Alichem | A219006259-1g |
(3-Methoxynaphthalen-2-yl)(phenyl)methanol |
193217-17-3 | 95% | 1g |
$998.00 | 2023-09-02 | |
| Chemenu | CM139798-1g |
(3-methoxynaphthalen-2-yl)(phenyl)methanol |
193217-17-3 | 95% | 1g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD12100708-1g |
(3-Methoxynaphthalen-2-yl)(phenyl)methanol |
193217-17-3 | 95+% | 1g |
$581 | 2024-07-24 |
(3-Methoxynaphthalen-2-yl)(phenyl)methanol 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
(3-Methoxynaphthalen-2-yl)(phenyl)methanolに関する追加情報
Comprehensive Guide to (3-Methoxynaphthalen-2-yl)(phenyl)methanol (CAS No. 193217-17-3): Properties, Applications, and Market Insights
(3-Methoxynaphthalen-2-yl)(phenyl)methanol (CAS No. 193217-17-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and fine chemical synthesis. This compound, characterized by its unique naphthalene and phenyl structural motifs, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. Its molecular formula, C18H16O2, and distinct methoxy and hydroxyl functional groups make it a valuable building block for researchers and industrial chemists.
The growing interest in (3-Methoxynaphthalen-2-yl)(phenyl)methanol is driven by its potential applications in drug discovery and organic electronics. Recent studies highlight its role as a precursor in the synthesis of fluorescent dyes and photovoltaic materials, aligning with the global push for sustainable energy solutions. Additionally, its structural similarity to biologically active naphthalene derivatives has sparked investigations into its use as a scaffold for anti-inflammatory and antioxidant agents, addressing current health trends focused on chronic disease management.
From a chemical perspective, 193217-17-3 exhibits notable stability under standard conditions, with a melting point range of 120–125°C and moderate solubility in common organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). These properties make it particularly suitable for multistep synthetic processes, a feature highly valued in medicinal chemistry workflows. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are typically employed to verify its purity and structural integrity.
The commercial availability of (3-Methoxynaphthalen-2-yl)(phenyl)methanol has expanded significantly in recent years, with key suppliers offering it in quantities ranging from milligram to kilogram scales to meet diverse research needs. Pricing trends reflect its niche application status, generally positioned in the premium segment of fine chemicals. Market analysts note increasing procurement from Asia-Pacific research institutions, correlating with regional investments in pharmaceutical innovation and material science infrastructure.
Environmental and safety considerations for handling CAS 193217-17-3 follow standard laboratory protocols for organic compounds. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. Storage typically requires protection from moisture and light in tightly sealed containers at ambient temperature, ensuring long-term stability.
Emerging research directions for this compound include its potential in supramolecular chemistry and as a ligand in catalytic systems. The compound's aromatic stacking capabilities and hydrogen bonding sites present intriguing possibilities for designing molecular machines or sensors, topics currently trending in nanotechnology circles. Furthermore, computational chemistry studies are exploring its electronic properties to predict novel applications in organic semiconductors.
For researchers considering (3-Methoxynaphthalen-2-yl)(phenyl)methanol for their projects, several synthetic methodologies have been documented in literature. The most common approach involves Grignard reactions between appropriately substituted naphthalene derivatives and benzaldehyde analogs, followed by careful purification steps. Alternative routes employing metal-catalyzed coupling reactions have also demonstrated success, particularly for large-scale production.
The analytical characterization of 193217-17-3 presents specific challenges and opportunities. The compound's UV-Vis absorption spectrum typically shows maxima around 280–320 nm, making it detectable by common spectrophotometric methods. Its proton NMR signature displays characteristic peaks for the methoxy group (δ ~3.9 ppm) and aromatic protons (δ 7.2–8.1 ppm), serving as important quality control markers. Advanced techniques like X-ray crystallography have been employed to confirm its solid-state structure.
Looking ahead, the scientific community anticipates expanded applications for (3-Methoxynaphthalen-2-yl)(phenyl)methanol in green chemistry initiatives. Its potential as a biodegradable intermediate in various synthetic pathways aligns with increasing regulatory pressures for environmentally friendly chemical processes. Several research groups are investigating its use in water-based reaction systems and catalytic transformations that minimize waste generation.
In conclusion, (3-Methoxynaphthalen-2-yl)(phenyl)methanol (CAS No. 193217-17-3) represents a compelling case study in how specialty chemicals can bridge multiple scientific disciplines. Its dual functionality as both a pharmaceutical building block and material science component ensures continued relevance in an era of converging technologies. As research uncovers new properties and applications, this compound is poised to maintain its status as a valuable tool for scientific innovation.
193217-17-3 ((3-Methoxynaphthalen-2-yl)(phenyl)methanol) 関連製品
- 829-19-6(2,4-Dimethoxyphenylmethylcarbinol)
- 90-46-0(Xanthydrol)
- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)
- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)
- 4950-04-3(Diethyl 2-(2,4-dinitrophenyl)propanedioate)
- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)